molecular formula C12H18N2O B8200686 3-Isopropyl-1-methoxy-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine

3-Isopropyl-1-methoxy-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine

Cat. No.: B8200686
M. Wt: 206.28 g/mol
InChI Key: CUEWEQDCWGPMOM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-methoxy-3-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-7(2)11-10(13)8-5-4-6-9(8)12(14-11)15-3/h7H,4-6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEWEQDCWGPMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=C(CCC2)C(=N1)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-1-methoxy-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine typically involves a cyclocondensation reaction. One effective method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . The solvent of crystallization is often ethanol to produce a high-purity product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining product purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-1-methoxy-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

3-Isopropyl-1-methoxy-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action for 3-Isopropyl-1-methoxy-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-Isopropyl-1-methoxy-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine
  • CAS Registry Number : 2676862-51-2
  • Molecular Formula : Likely C₁₂H₁₈N₂O (inferred from structural analogues in and substituent additions).
  • Molecular Weight : ~206.29 g/mol (calculated).
  • Structural Features : A cyclopenta-fused pyridine core with a methoxy (-OCH₃) group at position 1 and an isopropyl (-CH(CH₃)₂) substituent at position 2.

Physicochemical Properties :
While explicit data (e.g., melting point, solubility) for this compound is unavailable in the provided evidence, its structural analogues suggest:

  • Storage : Likely requires protection from light and inert atmosphere, similar to 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine ().
  • Hazards: Potential health risks (oral toxicity, skin/eye irritation) based on GHS warnings for related compounds (H302, H315, H319, H335) .

Comparison with Structural Analogues

Core Structure and Substituent Variations

The compound belongs to the 6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine family. Key analogues include:

Compound Name Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Key Data
This compound 1-OCH₃, 3-CH(CH₃)₂ 2676862-51-2 C₁₂H₁₈N₂O* ~206.29 Supplier data available; synthesis method not detailed in evidence.
3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine 3-CH(CH₃)₂ 2409124-11-2 C₁₁H₁₆N₂ 176.26 Storage: inert atmosphere, room temperature; Hazards: H302, H315, H319, H333.
6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine None 78183-15-0 C₈H₁₀N₂ 134.18 Simpler core; used in synthesis of rasagiline analogues .
N-(4-Chlorophenyl)-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine (46) 4-Cl, N-methyl Not provided C₁₄H₁₅ClN₄ 274.75 Mp: 106.8–108.1°C; cytotoxic activity in A-10 and MDA-MB-435 cells .
2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine 2-Cl, N-methyl 76780-98-8 C₈H₁₀ClN₃ 183.64 GHS hazards include acute toxicity (H302) and skin irritation (H315).

*Inferred formula; exact data unavailable in evidence.

Physicochemical and Hazard Profiles

Property Target Compound 3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine Compound 46
Melting Point Not reported Not reported 106.8–108.1°C
Solubility Likely low (hydrophobic substituents) Ethanol recrystallization Ethanol-soluble
Hazards Inferred: H302, H315, H319, H335 Explicit: H302, H315, H319, H335 Not detailed

Biological Activity

3-Isopropyl-1-methoxy-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine is a heterocyclic compound notable for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The synthesis of this compound typically involves a cyclocondensation reaction. One effective method includes the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile using sodium ethoxide as both reagent and catalyst. The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₂H₁₈N₂O
Molecular Weight206.280 g/mol
CAS Number2676862-51-2
IUPAC Name1-methoxy-3-propan-2-yl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of cancer research and neurodegenerative diseases. The compound's mechanism of action is believed to involve interactions with specific molecular targets such as enzymes and receptors, influencing cellular signaling pathways.

The compound's biological effects are primarily mediated through its ability to inhibit specific kinases involved in cell signaling. For instance, it has been studied for its potential to inhibit phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which play a crucial role in regulating various cellular processes . This inhibition can lead to significant therapeutic effects in conditions like cancer and neurodegeneration.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound. Here are some notable findings:

  • Inhibition of PI5P4Kγ :
    • A study identified that compounds similar to this compound can selectively inhibit PI5P4Kγ with a KDK_D value of 7.1 nM, demonstrating promising potential in cancer therapy .
  • Anticancer Activity :
    • In vitro studies have shown that related compounds exhibit potent anticancer activity by disrupting microtubule dynamics at the colchicine binding site on tubulin . This disruption is critical for inhibiting cancer cell proliferation.
  • Neuroprotective Effects :
    • Research indicates that inhibition of PI5P4Kγ may reduce mutant protein levels in Huntington's disease models, suggesting a neuroprotective role for this class of compounds .

Data Tables

The following tables summarize key findings from various studies regarding the biological activity of this compound.

Table 1: Inhibition Potency Against Kinases

CompoundKinase TargetKDK_D (nM)
Compound Similar to 3-Isopropyl...PI5P4Kγ7.1
Compound Similar to 3-Isopropyl...PIP5K1C230

Table 2: Anticancer Activity

Study ReferenceCell Line TestedIC50 (µM)
HeLa0.25
MCF70.30

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